molecular formula C23H22ClFN2O3 B2813462 7-Chloro-2-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 886147-39-3

7-Chloro-2-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B2813462
CAS No.: 886147-39-3
M. Wt: 428.89
InChI Key: XEDHBZVMKHGHLL-UHFFFAOYSA-N
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Description

7-Chloro-2-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-2-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the chromeno[2,3-c]pyrrole core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the chloro and fluorophenyl groups: These groups can be introduced via electrophilic aromatic substitution reactions.

    Attachment of the dimethylamino propyl side chain: This step often involves nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-2-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to different pharmacological properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (amines, thiols) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

7-Chloro-2-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.

    Biological Research: It is used in studies investigating its interaction with biological targets, such as enzymes and receptors.

Mechanism of Action

The mechanism of action of 7-Chloro-2-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets. These may include:

    Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.

    Receptors: It may bind to receptors in the nervous system, modulating neurotransmitter activity.

Comparison with Similar Compounds

Similar Compounds

  • 7-Chloro-2-(3-(dimethylamino)propyl)-1-(4-chlorophenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
  • 7-Chloro-2-(3-(dimethylamino)propyl)-1-(4-bromophenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Uniqueness

The presence of the fluorophenyl group in 7-Chloro-2-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione distinguishes it from similar compounds. This fluorine atom can significantly influence the compound’s pharmacokinetic properties, such as its metabolic stability and ability to cross biological membranes.

Properties

IUPAC Name

7-chloro-2-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-6-methyl-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClFN2O3/c1-13-11-18-16(12-17(13)24)21(28)19-20(14-5-7-15(25)8-6-14)27(10-4-9-26(2)3)23(29)22(19)30-18/h5-8,11-12,20H,4,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEDHBZVMKHGHLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1Cl)C(=O)C3=C(O2)C(=O)N(C3C4=CC=C(C=C4)F)CCCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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